REACTION_CXSMILES
|
C[Si](C)(C)Cl.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[CH3:7].Br[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18].Cl>C(OCC)(=O)C.[Zn]>[OH:8][C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:7])[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
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Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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53 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
8.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-necked flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 65° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
following cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 70 ml of 0.5 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 30 ml of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
Following phase separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C(=O)OC)C)(C)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |